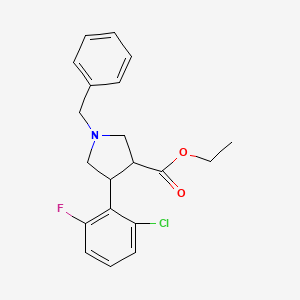
Ethyl 1-benzyl-4-(2-chloro-6-fluorophenyl)pyrrolidine-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El 1-Bencil-4-(2-cloro-6-fluorofenil)pirrolidina-3-carboxilato de etilo es un compuesto orgánico complejo que pertenece a la clase de derivados de pirrolidina. Este compuesto se caracteriza por la presencia de un anillo de pirrolidina sustituido con un grupo bencilo, un grupo cloro-fluorofenilo y un grupo éster etílico.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 1-Bencil-4-(2-cloro-6-fluorofenil)pirrolidina-3-carboxilato de etilo normalmente implica reacciones orgánicas de varios pasos. Una ruta sintética común incluye los siguientes pasos:
Formación del anillo de pirrolidina: El anillo de pirrolidina se puede sintetizar mediante una reacción de ciclación que involucra precursores apropiados como aminas y aldehídos.
Introducción del grupo bencilo: El grupo bencilo se puede introducir mediante una reacción de sustitución nucleofílica utilizando haluros de bencilo.
Sustitución con grupo cloro-fluorofenilo: El grupo cloro-fluorofenilo se puede unir mediante una reacción de acoplamiento, como el acoplamiento de Suzuki-Miyaura, utilizando ácidos borónicos y catalizadores de paladio apropiados.
Esterificación: El paso final implica la esterificación del grupo ácido carboxílico con etanol para formar el éster etílico.
Métodos de producción industrial
La producción industrial de este compuesto puede implicar rutas sintéticas similares, pero a mayor escala. El uso de reactores de flujo continuo y plataformas de síntesis automatizada puede mejorar la eficiencia y el rendimiento del proceso de producción. La optimización de las condiciones de reacción, como la temperatura, la presión y la concentración del catalizador, es crucial para la síntesis a gran escala.
Análisis De Reacciones Químicas
Tipos de reacciones
El 1-Bencil-4-(2-cloro-6-fluorofenil)pirrolidina-3-carboxilato de etilo puede sufrir varias reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar utilizando agentes oxidantes como el permanganato de potasio o el trióxido de cromo.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como el hidruro de litio y aluminio o el borohidruro de sodio.
Sustitución: Las reacciones de sustitución nucleofílica pueden ocurrir en los grupos bencilo o cloro-fluorofenilo utilizando nucleófilos como aminas o tioles.
Reactivos y condiciones comunes
Oxidación: Permanganato de potasio en medio ácido o básico.
Reducción: Hidruro de litio y aluminio en éter anhidro.
Sustitución: Haluros de bencilo en presencia de una base como el hidróxido de sodio.
Principales productos formados
Oxidación: Formación de ácidos carboxílicos o cetonas.
Reducción: Formación de alcoholes o aminas.
Sustitución: Formación de derivados bencílicos o fenil sustituidos.
Aplicaciones Científicas De Investigación
El 1-Bencil-4-(2-cloro-6-fluorofenil)pirrolidina-3-carboxilato de etilo tiene diversas aplicaciones en la investigación científica:
Mecanismo De Acción
El mecanismo de acción del 1-Bencil-4-(2-cloro-6-fluorofenil)pirrolidina-3-carboxilato de etilo implica su interacción con objetivos moleculares específicos. El compuesto puede unirse a enzimas o receptores, modulando su actividad e influyendo en varias vías bioquímicas. Los objetivos moleculares y las vías exactas pueden variar según la aplicación específica y el contexto de uso .
Comparación Con Compuestos Similares
El 1-Bencil-4-(2-cloro-6-fluorofenil)pirrolidina-3-carboxilato de etilo se puede comparar con otros derivados de pirrolidina, como:
Pirrolidina-2,5-dionas: Conocidas por sus actividades biológicas y utilizadas en el descubrimiento de fármacos.
Pirrolizinas: Otra clase de derivados de pirrolidina con diversas propiedades farmacológicas.
Prolinol: Un derivado de pirrolidina utilizado en síntesis asimétrica y como auxiliar quiral.
La singularidad del 1-Bencil-4-(2-cloro-6-fluorofenil)pirrolidina-3-carboxilato de etilo radica en su patrón de sustitución específico, que le confiere propiedades químicas y biológicas distintas.
Propiedades
Fórmula molecular |
C20H21ClFNO2 |
|---|---|
Peso molecular |
361.8 g/mol |
Nombre IUPAC |
ethyl 1-benzyl-4-(2-chloro-6-fluorophenyl)pyrrolidine-3-carboxylate |
InChI |
InChI=1S/C20H21ClFNO2/c1-2-25-20(24)16-13-23(11-14-7-4-3-5-8-14)12-15(16)19-17(21)9-6-10-18(19)22/h3-10,15-16H,2,11-13H2,1H3 |
Clave InChI |
MLLNXKAOQUTQRM-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1CN(CC1C2=C(C=CC=C2Cl)F)CC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![rac-benzyl (5aR,6S,7S,8aR)-6-iodo-7-phenyloctahydrocyclopenta[d]azepine-3(2H)-carboxylate](/img/structure/B12301443.png)
![5-Bromospiro[benzo[c]fluorene-7,9'-fluorene]](/img/structure/B12301446.png)
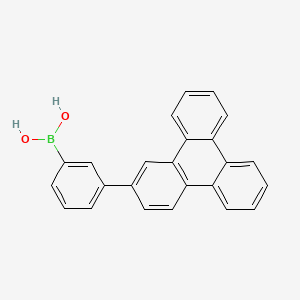

![2-[10-(4-Methoxyphenyl)-12,14-dioxo-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraen-13-yl]benzoic acid](/img/structure/B12301458.png)
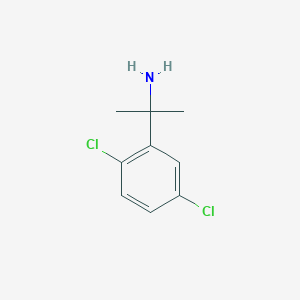
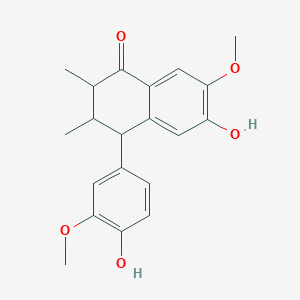
![2-[3-hydroxy-1-(4-hydroxy-3-methoxyphenyl)-2-[4-[(E)-3-hydroxyprop-1-enyl]-2,6-dimethoxyphenoxy]propoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12301485.png)
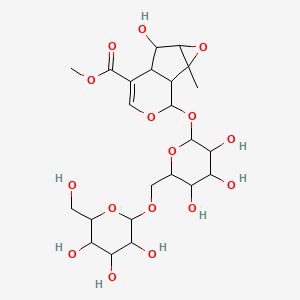

![1-[8-propyl-2,6-bis(4-propylphenyl)-4,4a,8,8a-tetrahydro-[1,3]dioxino[5,4-d][1,3]dioxin-4-yl]ethane-1,2-diol](/img/structure/B12301509.png)

